molecular formula C10H20N10 B14950434 [ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)

[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)

Cat. No.: B14950434
M. Wt: 280.33 g/mol
InChI Key: LAUAPHLQHGHDRS-UHFFFAOYSA-N
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Description

{[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE is a complex organic compound featuring a tetrazole ring structure. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of dimethylamine with a suitable tetrazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include N-oxides, reduced amines, and substituted tetrazoles, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring structure is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials and agrochemicals. Its unique properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler amine with a single methyl group.

    Dimethylamine: A secondary amine with two methyl groups.

    Trimethylamine: A tertiary amine with three methyl groups.

    Tetrazole: The parent compound with a single tetrazole ring.

Uniqueness

{[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE is unique due to its dual tetrazole rings and dimethylamino substituents. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H20N10

Molecular Weight

280.33 g/mol

IUPAC Name

1-[1-[2-[5-[(dimethylamino)methyl]tetrazol-1-yl]ethyl]tetrazol-5-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C10H20N10/c1-17(2)7-9-11-13-15-19(9)5-6-20-10(8-18(3)4)12-14-16-20/h5-8H2,1-4H3

InChI Key

LAUAPHLQHGHDRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=NN1CCN2C(=NN=N2)CN(C)C

Origin of Product

United States

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